6-(4-Methylphenoxy)nicotinaldehyde
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Overview
Description
“6-(4-Methylphenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2123. It has a molecular weight of 213.23 g/mol23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-Methylphenoxy)nicotinaldehyde”. However, it’s available for purchase from various chemical suppliers for research purposes43.Molecular Structure Analysis
The molecular structure of “6-(4-Methylphenoxy)nicotinaldehyde” consists of 13 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms23. The InChI code for this compound is 1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H31.
Chemical Reactions Analysis
Specific chemical reactions involving “6-(4-Methylphenoxy)nicotinaldehyde” are not readily available in the sources I found. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methylphenoxy)nicotinaldehyde” include a molecular weight of 213.24 g/mol423. The compound has a melting point of 66-68°C4.Scientific Research Applications
Synthesis and Chemical Reactions
6-(4-Methylphenoxy)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it can react with 2-cyanoethanethioamide to produce thieno[2,3-b]pyridine derivatives, showcasing its utility in generating novel heterocyclic frameworks with potential antiviral activities (Attaby et al., 2007). Additionally, its reactions with primary amines, glycols, and 1,2-phenylenediamine have been explored to form corresponding azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles, further illustrating its role in the synthesis of functionally diverse molecules (Shatirova & Nagieva, 2020).
Antiprotozoal Activity
Derivatives of 6-(4-Methylphenoxy)nicotinaldehyde have shown significant antiprotozoal activity. For example, compounds synthesized from it have been evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives demonstrating potent inhibitory effects, indicating potential applications in the treatment of diseases such as sleeping sickness and malaria (Ismail et al., 2003).
Antioxidant and Antitumor Properties
The antioxidant activity of compounds derived from 6-(4-Methylphenoxy)nicotinaldehyde has been explored, with studies indicating that these derivatives can exhibit significant antioxidant properties. This suggests potential applications in the development of antioxidant agents for therapeutic or cosmetic uses (Amorati et al., 2003). Moreover, some synthesized compounds have demonstrated cytostatic effects on human cancer cells, highlighting their potential as lead compounds in the development of anticancer therapies (Yan et al., 2015).
Nonlinear Optical Properties
Research has also delved into the nonlinear optical properties of hydrazones derived from 6-(4-Methylphenoxy)nicotinaldehyde, revealing their potential in optical device applications such as optical limiters and switches. These findings open up avenues for their use in photonics and optoelectronics (Naseema et al., 2010).
Safety And Hazards
Specific safety and hazard information for “6-(4-Methylphenoxy)nicotinaldehyde” was not found in the sources I accessed. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for “6-(4-Methylphenoxy)nicotinaldehyde” are not specified in the sources I found. As a chemical compound, its use and research directions would depend on the specific field and context.
Relevant Papers
Unfortunately, I couldn’t find specific papers related to “6-(4-Methylphenoxy)nicotinaldehyde”. More research may be needed to find relevant literature.
Please note that this information is based on the sources I found and may not be fully comprehensive. For more detailed information, further research or consultation with a chemistry professional may be needed.
properties
IUPAC Name |
6-(4-methylphenoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISORSWVBWIJDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377271 |
Source
|
Record name | 6-(4-methylphenoxy)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenoxy)nicotinaldehyde | |
CAS RN |
338960-65-9 |
Source
|
Record name | 6-(4-methylphenoxy)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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